![molecular formula C15H21NO4 B13277688 4-Boc-8-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13277688.png)
4-Boc-8-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazepine ring, with additional functional groups such as a tert-butyl ester and a methoxy group. The compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzene ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Esterification: The carboxylate group is introduced through esterification of the carboxylic acid intermediate with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of tert-Butyl 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the oxazepine ring, potentially leading to the formation of reduced analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Reduced analogs of the oxazepine ring.
Substitution: Various substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme-substrate interactions and studying the mechanisms of enzyme inhibition.
Medicine
In medicinal chemistry, tert-Butyl 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials, making it valuable in material science research.
Mechanism of Action
The mechanism of action of tert-Butyl 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
tert-Butyl 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.
tert-Butyl 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylate.
Uniqueness
The uniqueness of tert-Butyl 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate lies in its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(17)16-7-8-19-13-9-12(18-4)6-5-11(13)10-16/h5-6,9H,7-8,10H2,1-4H3 |
InChI Key |
FBOYNFLKCBMNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13277612.png)
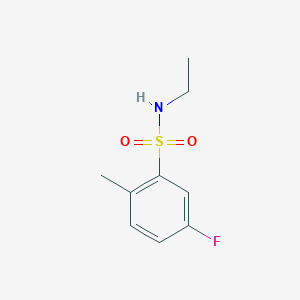
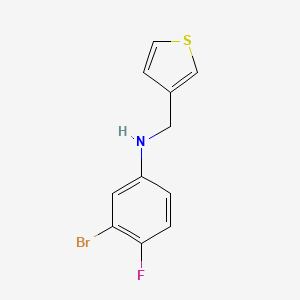
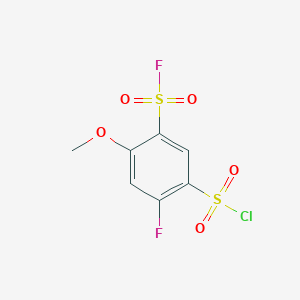
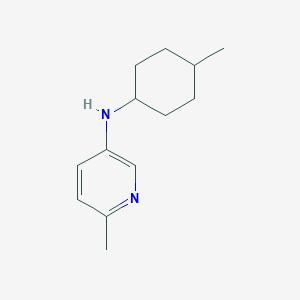

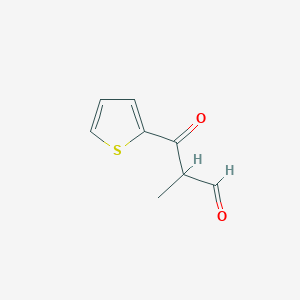

![6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13277668.png)
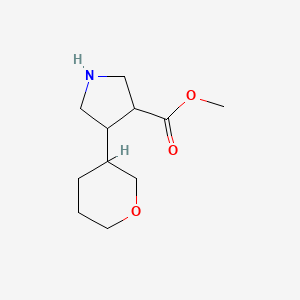
![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B13277674.png)
![3-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13277681.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid](/img/structure/B13277689.png)
